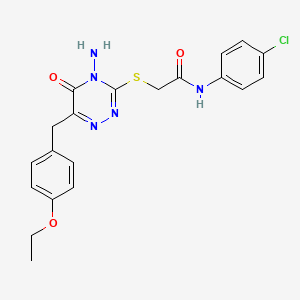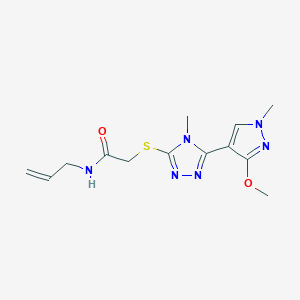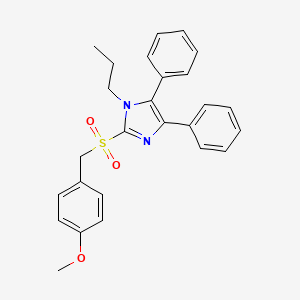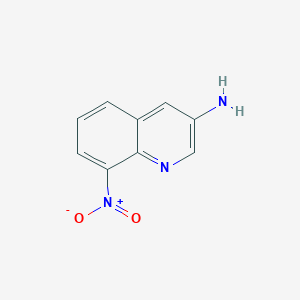![molecular formula C8H12O4 B2927664 5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid CAS No. 2383600-74-4](/img/structure/B2927664.png)
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dioxaspiro[3.5]nonane-9-carboxylic acid is a useful research compound. Its molecular formula is C8H12O4 and its molecular weight is 172.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Orthogonal Linker for Solid-Phase Synthesis of Base-Sensitive Oligonucleotides
- A study by Leisvuori et al. (2008) introduced 1,6-Dioxaspiro[4,4]nonane-2,7-dione as a reactant with alcohols, producing a functional linker that facilitates the anchoring to aminoalkylated resins and enables the release of target alcohol through mild treatments. This development is crucial for oligonucleotide synthesis, particularly when dealing with base-sensitive biodegradable phosphate protection (Leisvuori et al., 2008).
Synthesis of Spiro Dilactones and Spiroacetal Systems
- Research on the synthesis of spiro dilactones by Ghochikyan et al. (2016) demonstrated an efficient preparation of 3-Bromomethyl-2,8-dioxaspiro[4.4]nonane-1,6-diones from 3-ethoxycarbonyltetrahydrofuran-2-ones. This process includes the transformation of bromomethyl groups into azidomethyl ones, followed by a click reaction with alkynes, yielding multifunctional triazole-containing spiro dilactones (Ghochikyan et al., 2016).
- Aitken et al. (2011) investigated the cyclization of acyl radicals with β-alkoxyacrylates, leading to the formation of dioxaspiro heterocyclic systems, including 1,7-dioxaspiro[4,4]nonane-4,8-dione. This approach provides insights into the chemistry of acyl radicals and their potential in synthesizing complex structures like longianone (Aitken et al., 2011).
Applications in Insect Pheromone Synthesis
- The work by Francke and Kitching (2001) highlighted the significance of spiroacetals like 1,6-dioxaspiro[4.4]nonanes in insect secretions and their roles as pheromones or repellents. Their study provides a comprehensive compilation of the structures, distribution, and synthetic approaches of volatile spiroacetals, shedding light on their ecological roles and potential applications in pest management (Francke & Kitching, 2001).
Safety and Hazards
The safety information for a similar compound, 5,8-dioxaspiro[3.5]nonane-2-carboxylic acid, indicates that it has the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .
Mécanisme D'action
Mode of Action
The exact mode of action of 5,8-Dioxaspiro[3It is known that the compound is involved in the ring expansion of meldrum’s acid-derived spirocyclopropanes to spirocyclobutanes . This process involves the use of stabilized sulfonium ylides, leading to the formation of 1,2-trans-disubstituted 6,8-dioxaspiro[3.5]nonane-5,9-diones .
Biochemical Pathways
The compound’s involvement in the ring expansion of spirocyclopropanes suggests that it may influence pathways related to the synthesis of cyclobutanes .
Result of Action
Its role in the ring expansion of spirocyclopropanes to spirocyclobutanes suggests that it may influence the structure and function of these molecules .
Propriétés
IUPAC Name |
5,8-dioxaspiro[3.5]nonane-9-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c9-7(10)6-8(2-1-3-8)12-5-4-11-6/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYFPTCTXCDHAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(OCCO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)
![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)


![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)


![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

![7-(2,5-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2927600.png)
![6-Fluoro-3-(4-fluorobenzenesulfonyl)-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2927601.png)

![7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2927603.png)

